

Celosin H: A Technical Guide to Its Natural Sources and Isolation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin H is a triterpenoid saponin that has been identified as a constituent of plants belonging to the Celosia genus. As a member of the saponin class of natural products, **Celosin H** is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of **Celosin H**, detailed methodologies for its isolation and purification, and its structural characterization based on available spectroscopic data. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Celosin H

The primary natural source of **Celosin H** is the seeds of plants from the Celosia genus, which belongs to the Amaranthaceae family. However, there is conflicting information in the scientific literature regarding the specific species in which **Celosin H** is predominantly found.

A 2014 study by Pang et al. reported the isolation and characterization of **Celosin H**, along with Celosins I and J, from the seeds of Celosia argentea[1]. This has been a primary reference for the structural elucidation of this compound.



Conversely, a more recent study in 2023 utilizing High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS) identified **Celosin H** as a characteristic chemical marker for the seeds of Celosia cristata, while it was found to be absent in the tested samples of Celosia argentea seeds. This suggests that Celosia cristata may be the more significant natural source of **Celosin H**.

This discrepancy highlights the need for further phytochemical investigations across different species and varieties of Celosia to definitively establish the primary and most abundant natural source of **Celosin H**.

Physicochemical Properties of Celosin H

A summary of the key physicochemical properties of **Celosin H** is presented in the table below.

Property	Value	Reference
Molecular Formula	C47H72O20	[2]
Molecular Weight	957.06 g/mol	[2]
Class	Triterpenoid Saponin	[1]
Sub-class	Oleanane-type	[1]

Isolation and Purification of Celosin H

While a specific, detailed protocol for the isolation of **Celosin H** has not been widely published, a general methodology can be adapted from established procedures for the isolation of other oleanane-type triterpenoid saponins, such as Celosin J, from the seeds of Celosia species[3]. The following is a representative experimental protocol.

Experimental Protocol: Isolation of Celosin H

- 1. Preparation of Plant Material:
- Seed Selection and Drying: Procure mature seeds of Celosia cristata (or Celosia argentea, based on the conflicting reports). Ensure the seeds are free from foreign matter and fungal

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contamination. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.

- Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder.
 Sieving the powder through a 40-mesh sieve is recommended to ensure uniform particle size for efficient extraction.
- 2. Extraction of Crude Saponins:
- Maceration: Macerate the powdered seeds (e.g., 1 kg) with 70% methanol (e.g., 5 L) at room temperature.
- Agitation: Stir the mixture periodically or use a shaker for 24 hours at room temperature.
- Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
- Repeated Extraction: Repeat the extraction process with the residue two more times with fresh 70% methanol to ensure exhaustive extraction.
- Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
- 3. Fractionation of Crude Saponins:
- Suspension: Suspend the crude extract in distilled water (e.g., 1 L).
- Defatting: Extract the aqueous suspension with an equal volume of petroleum ether three times to remove lipids and other non-polar compounds. Discard the petroleum ether layer.
- Saponin Extraction: Subsequently, extract the aqueous layer with an equal volume of watersaturated n-butanol three times. The saponins will partition into the n-butanol layer.
- Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.
- 4. Chromatographic Purification of Celosin H:

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- Silica Gel Column Chromatography:
 - Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a chloroform:methanol (e.g., 9:1 v/v) slurry.
 - Sample Loading: Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
 Carefully load the dried sample onto the top of the prepared column.
 - Elution: Elute the column with a gradient of chloroform:methanol, starting with a ratio of
 9:1 and gradually increasing the polarity by increasing the proportion of methanol.
- Fraction Collection and Monitoring:
 - Collect fractions of equal volume and monitor the separation using Thin Layer
 Chromatography (TLC) with a chloroform:methanol:water (e.g., 7:3:0.5 v/v/v) mobile phase.
 - Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
- Pooling: Combine the fractions containing the spot corresponding to Celosin H (based on comparison with a reference standard if available, or by further analytical methods).
- Sephadex LH-20 Gel Filtration Chromatography:
 - Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.
 - Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.
 - Elution: Elute the column with methanol. This step helps to remove smaller impurities and pigments.
 - Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure Celosin H.



Typical Yield and Purity

Quantitative data on the typical yield and purity of **Celosin H** from Celosia seeds is not readily available in the public domain. Based on the isolation of a similar compound, Celosin J, the expected yield of the purified saponin is low.

Fraction	Yield (% of dry seed weight)	Purity of Celosin H	Analytical Method
Crude Methanol Extract	10 - 15%	Low	Gravimetric
n-Butanol Fraction	2 - 5%	Moderate	Gravimetric
Purified Celosin H	Not Reported	>95% (expected)	HPLC

Note: The yield of purified **Celosin H** is an estimation based on typical isolation procedures for similar compounds and may vary depending on the specific batch of seeds and extraction efficiency.

Structural Elucidation of Celosin H

The structure of **Celosin H** was elucidated by Pang et al. (2014) through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical evidence[1].

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of **Celosin H**.

Ionization Mode	lon	Observed m/z	Deduced Molecular Formula
Negative Ion ESI-MS	[M-H] ⁻	955.4595	C47H71O20 ⁻

Nuclear Magnetic Resonance (NMR) Data



The detailed 1 H and 13 C NMR spectroscopic data for **Celosin H**, as reported by Pang et al. (2014), are essential for the complete structural assignment of the aglycone and the sugar moieties. While the full data tables from the original publication are not publicly accessible, the study confirms that comprehensive 1D and 2D NMR experiments were conducted to establish the structure of **Celosin H** as 3-O- β -D-xylopyranosyl-(1 \rightarrow 3)- β -D-glucuronopyranosyl-polygalagenin 28-O- β -D-glucopyranosyl ester[1]. Researchers are directed to the original publication for the specific chemical shift and coupling constant values.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the publicly available scientific literature detailing the biological activities of isolated **Celosin H** and its effects on specific signaling pathways. The broader class of triterpenoid saponins from Celosia species has been reported to possess various pharmacological effects, including hepatoprotective, anti-inflammatory, and antitumor activities[4][5].

It is hypothesized that the biological activities of **Celosin H**, like other saponins, may involve the modulation of key signaling pathways such as:

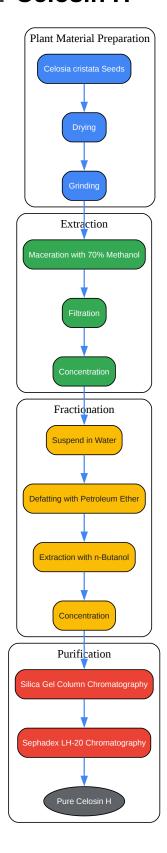
- NF-κB Signaling Pathway: Many saponins exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a critical regulator of inflammatory gene expression.
- MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved
 in cellular processes like proliferation, differentiation, and apoptosis. Saponins have been
 shown to modulate MAPK signaling, which could contribute to their potential anticancer
 effects.
- Apoptosis Pathways: Some saponins can induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Further research is required to investigate the specific biological activities of purified **Celosin H** and to elucidate its mechanisms of action, including its effects on these and other signaling pathways.

Visualizations



Isolation Workflow for Celosin H

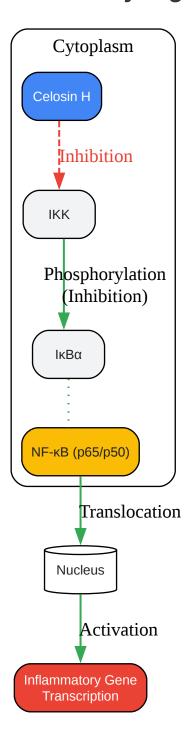


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Caption: A generalized workflow for the isolation of Celosin H.

Hypothesized Anti-inflammatory Signaling Pathway



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